Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate
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Overview
Description
Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate is a chemical compound with the molecular formula C11H20N4O2. It is known for its unique structure, which includes an azide group attached to a cyclohexyl ring, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate typically involves the reaction of tert-butyl N-methylcarbamate with 4-azidocyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Utilized in the study of biological processes involving azide groups.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate involves the interaction of the azide group with various molecular targets. The azide group can undergo click chemistry reactions, forming stable triazole rings with alkynes. This property makes it useful in bioconjugation and labeling studies. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(4-azidocyclohexyl)carbamate: Similar structure but lacks the N-methyl group.
Tert-butyl N-(4-azidophenyl)-N-methylcarbamate: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
Uniqueness
Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate is unique due to the presence of both the azide group and the N-methyl group, which confer specific reactivity and properties. This makes it particularly valuable in applications requiring precise chemical modifications and reactions.
Properties
IUPAC Name |
tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-12(2,3)18-11(17)16(4)10-7-5-9(6-8-10)14-15-13/h9-10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUHNGWIEOKCGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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